Methyl 6-hydrazinylpyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydrazinylpyridazine-3-carboxylate is a chemical compound with the molecular formula C6H8N4O2 It is a pyridazine derivative, characterized by the presence of a hydrazinyl group at the 6th position and a carboxylate ester group at the 3rd position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure cost-effectiveness and high yield in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydrazinylpyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Methyl 6-hydrazinylpyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
- Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
- 3-Pyrazolyl-6-hydrazinylpyridazine derivatives
- Indole derivatives
Comparison: this compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 6-hydrazinylpyridazine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₇H₈N₄O₂
- Molecular Weight : Approximately 241.075 g/mol
- Functional Groups : Contains a pyridazine ring and a hydrazinyl group, which are critical for its biological reactivity.
The presence of the hydrazinyl moiety is particularly noteworthy, as compounds containing this group have been associated with various biological activities, including anticancer effects.
Antitumor Properties
Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism of action appears to involve the inhibition of enzymes critical for cancer cell proliferation, similar to other hydrazine-containing compounds.
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
A549 (Lung cancer) | 4-17 | Significant growth inhibition |
MCF-7 (Breast cancer) | 6.7 | High antiproliferative activity |
HepG2 (Liver cancer) | Not specified | Potential cytotoxicity observed |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Compounds with hydrazine groups often inhibit enzymes involved in cell signaling pathways that regulate proliferation and apoptosis.
- Cell Cycle Arrest : Studies indicate that such compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent activity. The compound's ability to inhibit cancer cell growth was attributed to its structural properties that facilitate interaction with key cellular targets .
- Comparative Analysis with Other Hydrazones :
- Potential for Drug Development :
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 6-hydrazinylpyridazine-3-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)4-2-3-5(8-7)10-9-4/h2-3H,7H2,1H3,(H,8,10) |
InChI Key |
UVYGRBCAWQVSSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.